molecular formula C14H16N2O2 B12648631 3-Cyclohexyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 39640-72-7

3-Cyclohexyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-olate

Katalognummer: B12648631
CAS-Nummer: 39640-72-7
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: OOEOUPOMSNVRDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 148508 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic uses.

Vorbereitungsmethoden

The synthesis of NSC 148508 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

NSC 148508 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 148508 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 148508 is being investigated for its potential to treat certain diseases, including cancer and neurodegenerative disorders. In industry, it may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of NSC 148508 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

NSC 148508 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemical agents used in organic synthesis or therapeutic research. The specific properties and applications of NSC 148508 that set it apart from these similar compounds can include its reactivity, stability, and efficacy in various applications.

Similar Compounds:
  • NSC 125973
  • NSC 39640-72-7
  • NSC 181339-01

These compounds share some similarities with NSC 148508 but also have distinct properties that make them unique in their own right.

Eigenschaften

CAS-Nummer

39640-72-7

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

3-cyclohexyl-4-phenyloxadiazol-3-ium-5-olate

InChI

InChI=1S/C14H16N2O2/c17-14-13(11-7-3-1-4-8-11)16(15-18-14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI-Schlüssel

OOEOUPOMSNVRDI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)[N+]2=NOC(=C2C3=CC=CC=C3)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.